1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid
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Overview
Description
- The phenyl ring with the desired substituents (chloro and methylsulfonyl) can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the phenyl ring with a halogenated piperidine intermediate.
Carboxylation:
- The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid typically involves multiple steps:
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Formation of the Piperidine Ring:
- Starting from a suitable precursor such as 4-piperidone, the piperidine ring can be formed through reductive amination or other cyclization methods.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated piperidine carboxylic acid.
Substitution: Various substituted piperidine carboxylic acids depending on the nucleophile used.
Scientific Research Applications
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and methylsulfonyl groups can enhance binding affinity and selectivity through various interactions, including hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
Uniqueness: 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a carboxylic acid and a methylsulfonyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYGCUBXSBKOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169627 |
Source
|
Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-34-2 |
Source
|
Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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